Sodium 1-heptanesulfonate monohydrate

Description

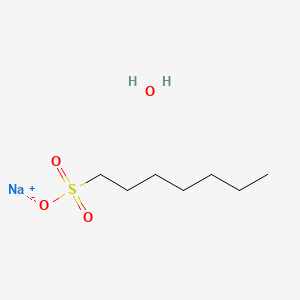

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;heptane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZCREJRXRKIRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635625 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-90-1 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-heptanesulfonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Sodium 1-Heptanesulfonate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Sodium 1-heptanesulfonate monohydrate. The information is curated to support researchers, scientists, and professionals in drug development in their understanding and application of this compound. All quantitative data is presented in clear, structured tables for ease of reference. While specific experimental protocols for the determination of each property are not detailed in publicly available literature, this guide outlines the standard methodologies that would be employed for such characterization.

Chemical and Physical Properties

This compound is a white crystalline powder.[1][2] It is an anionic surfactant and is widely utilized as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC), particularly for the analysis of peptides and proteins.[1][3]

Table 1: General and Physical Properties

| Property | Value |

| Physical Appearance | White crystalline powder[1][2] |

| Melting Point | >300°C[4] |

| Boiling Point | Not available |

| Density | Not available |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value |

| Molecular Formula | C₇H₁₇NaO₄S[5] |

| Linear Formula | CH₃(CH₂)₆SO₃Na · H₂O[6] |

| Molecular Weight | 220.26 g/mol [2][5][7][8] |

| Exact Mass | 220.074524 Da[5][6] |

| Monoisotopic Mass | 220.074524 Da[6] |

| CAS Number | 207300-90-1[4][5] |

| PubChem CID | 23687711[4][5] |

| EC Number | 689-034-0[5] |

| Beilstein/Reaxys No. | 3731762[4] |

| MDL Number | MFCD00149550[2][4] |

Table 3: Solubility

| Solvent | Solubility |

| Water | Soluble (10% w/v - clear, colorless solution)[1], Slightly soluble[4][7] |

| Ethanol | Soluble (0.4% w/v - clear solution)[1] |

| Methanol | Soluble (0.4% w/v - clear solution)[1] |

Table 4: Spectroscopic Data (UV Absorption)

| Wavelength (λ) | Maximum Absorbance (Aₘₐₓ) (0.25M aq. solution) |

| 200 nm | <0.300 AU[9] |

| 210 nm | <0.200 AU[9] |

| 220 nm | 0.06 |

| 230 nm | 0.04 |

| 260 nm | 0.02 |

| 500 nm | 0.02 |

Stability and Reactivity

This compound is stable under normal conditions.[10] It is incompatible with strong oxidizing agents.[10] Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂), sulfur oxides, and sodium oxides.[10][11] Hazardous polymerization does not occur.[10] For storage, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Some sources suggest storing at 0-8 °C.[2]

Experimental Protocols

-

Melting Point: Determined using a melting point apparatus where a small sample is heated, and the temperature range over which the substance melts is recorded.

-

Solubility: Assessed by adding a known amount of the solute to a known volume of solvent at a specific temperature and observing the point at which no more solute dissolves.

-

UV Absorption: Measured using a UV-Vis spectrophotometer, where a solution of the compound is exposed to ultraviolet and visible light, and the absorbance at different wavelengths is recorded.

-

Purity Assay: Often determined by titration or chromatographic techniques such as HPLC.

Application in HPLC: An Experimental Workflow

This compound is a key reagent in ion-pair chromatography, a technique used to separate ionic and highly polar compounds on a reversed-phase HPLC column. The workflow involves the formation of a neutral ion pair that can be retained by the non-polar stationary phase.

Caption: Workflow of Ion-Pair Chromatography using Sodium 1-heptanesulfonate.

Safety Information

According to GHS classifications, this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It is recommended to use personal protective equipment, ensure adequate ventilation, and wash hands thoroughly after handling.[10][11] In case of contact with eyes, rinse immediately with plenty of water.[10] If inhaled, move the person into fresh air.[11]

References

- 1. ulab360.com [ulab360.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mpbio.com [mpbio.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. This compound | C7H17NaO4S | CID 23687711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 1-HEPTANESULFONIC ACID SODIUM SALT MONOHYDRATE | 207300-90-1 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 015214.18 [thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. 1-HEPTANESULFONIC ACID SODIUM SALT MONOHYDRATE - Safety Data Sheet [chemicalbook.com]

The Role of Sodium 1-Heptanesulfonate Monohydrate in High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, pivotal in the separation, identification, and quantification of various compounds. In reversed-phase HPLC (RP-HPLC), the separation of ionic and highly polar analytes presents a significant challenge due to their limited interaction with the nonpolar stationary phase. This technical guide delves into the mechanism of action of sodium 1-heptanesulfonate monohydrate, a widely used ion-pairing reagent that enhances the retention and resolution of such challenging analytes, particularly basic compounds.

The Core Mechanism: Ion-Pairing in Reversed-Phase HPLC

This compound (C₇H₁₅NaO₃S·H₂O) is an anionic ion-pairing reagent. Its efficacy in RP-HPLC lies in its ability to form a neutral, hydrophobic ion pair with positively charged (cationic) analytes in the mobile phase. This increased hydrophobicity enhances the analyte's affinity for the nonpolar stationary phase (typically C8 or C18), leading to increased retention time and improved chromatographic resolution.[1]

Two primary mechanisms have been proposed to explain the action of sodium 1-heptanesulfonate in RP-HPLC:

-

Ion-Pair Formation in the Mobile Phase: In this model, the heptanesulfonate anion electrostatically interacts with a cationic analyte in the polar mobile phase. This forms a charge-neutral, less polar ion pair. This newly formed complex then partitions onto the hydrophobic stationary phase, similar to a nonpolar molecule, and is retained. The retention is influenced by the hydrophobicity of the ion pair.[2]

-

Dynamic Ion-Exchange Model: This theory posits that the hydrophobic heptyl chain of the heptanesulfonate ion adsorbs onto the nonpolar stationary phase, leaving the negatively charged sulfonate group oriented towards the mobile phase. This creates a dynamic, in-situ ion-exchange surface. Cationic analytes in the mobile phase are then retained through electrostatic interactions with this modified stationary phase.[2]

Both mechanisms likely contribute to the overall separation process, with the predominant mechanism depending on the specific chromatographic conditions such as the concentration of the ion-pairing reagent, the nature of the analyte, and the composition of the mobile phase.

Factors Influencing Separation with Sodium 1-Heptanesulfonate

The successful application of sodium 1-heptanesulfonate in HPLC method development requires careful optimization of several key parameters:

-

Concentration of Sodium 1-Heptanesulfonate: The concentration of the ion-pairing reagent is a critical factor. Increasing the concentration generally leads to increased retention of the analyte. However, an excessively high concentration can lead to the formation of micelles in the mobile phase, which can alter the separation mechanism and potentially decrease retention. A typical working concentration range is 5 mM to 50 mM.

-

pH of the Mobile Phase: The pH of the mobile phase dictates the ionization state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. For basic analytes, a lower pH (typically between 2.5 and 4.5) ensures that the analyte is in its protonated, cationic form, ready to interact with the heptanesulfonate anion. This pH range also suppresses the ionization of silanol groups, minimizing undesirable secondary interactions that can lead to peak tailing.[3]

-

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase affect the elution strength. A higher concentration of the organic modifier will decrease the retention time of the ion pair. The choice of organic solvent can also influence the selectivity of the separation.

-

Alkyl Chain Length of the Ion-Pairing Reagent: The hydrophobicity of the ion-pairing reagent, determined by its alkyl chain length, significantly impacts retention. Longer alkyl chains lead to the formation of more hydrophobic ion pairs and stronger adsorption to the stationary phase, resulting in longer retention times. Therefore, for weakly retained analytes, an ion-pairing reagent with a longer alkyl chain may be beneficial.

Quantitative Data on Separation Parameters

The following table summarizes the typical effects of varying key chromatographic parameters when using sodium 1-heptanesulfonate for the separation of basic analytes.

| Parameter | Variation | Effect on Retention Time | Effect on Resolution | Effect on Peak Shape |

| Sodium 1-Heptanesulfonate Concentration | Increase | Increases (up to a point) | Can improve | Can improve symmetry |

| pH of Mobile Phase | Decrease (for basic analytes) | Increases | Can improve | Can reduce tailing |

| Organic Modifier Concentration | Increase | Decreases | May decrease | Generally unaffected |

| Alkyl Chain Length of Sulfonate Reagent | Increase | Increases | Can improve | Generally unaffected |

Experimental Protocol: Separation of Catecholamines

This section provides a detailed methodology for a key experiment: the separation of the catecholamines norepinephrine, epinephrine, and dopamine (B1211576) using sodium 1-heptanesulfonate as an ion-pairing reagent.

Objective: To achieve baseline separation of norepinephrine, epinephrine, and dopamine in a standard mixture using reversed-phase HPLC with ion-pairing.

Materials and Reagents:

-

HPLC system with a UV or electrochemical detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

This compound, HPLC grade

-

Phosphoric acid, HPLC grade

-

Sodium dihydrogen phosphate (B84403), HPLC grade

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Ultrapure water

-

Norepinephrine, epinephrine, and dopamine standards

Procedure:

-

Mobile Phase Preparation (e.g., for a 10 mM Sodium 1-Heptanesulfonate solution):

-

Weigh 2.2026 g of this compound and dissolve it in 1 liter of ultrapure water to make a 10 mM solution.[1]

-

Prepare a phosphate buffer (e.g., 20 mM) by dissolving the appropriate amount of sodium dihydrogen phosphate in ultrapure water.

-

Adjust the pH of the phosphate buffer to approximately 3.0 with phosphoric acid.

-

Mix the sodium 1-heptanesulfonate solution with the phosphate buffer.

-

Add the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration (e.g., 10-30%).

-

Filter the final mobile phase through a 0.45 µm membrane filter and degas it using sonication or vacuum.[4]

-

-

Standard Solution Preparation:

-

Prepare individual stock solutions of norepinephrine, epinephrine, and dopamine in a suitable solvent (e.g., 0.1 M perchloric acid) at a concentration of 1 mg/mL.

-

Prepare a working standard mixture by diluting the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL for each analyte.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Mobile Phase: 10 mM Sodium 1-heptanesulfonate in 20 mM phosphate buffer (pH 3.0) with 15% acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm or electrochemical detector at an appropriate potential.

-

-

Analysis:

-

Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Inject the standard mixture and record the chromatogram.

-

Identify the peaks based on the retention times of the individual standards.

-

Evaluate the separation by calculating the resolution between adjacent peaks.

-

-

Optimization:

-

If the resolution is not satisfactory, adjust the concentration of sodium 1-heptanesulfonate, the pH of the mobile phase, or the percentage of the organic modifier. For instance, increasing the heptanesulfonate concentration or decreasing the acetonitrile percentage will generally increase retention and may improve resolution.

-

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the core concepts of ion-pair chromatography with sodium 1-heptanesulfonate.

Caption: Ion-pair formation in the mobile phase.

Caption: Dynamic ion-exchange on the stationary phase.

Caption: General workflow for HPLC analysis using an ion-pairing reagent.

Conclusion

This compound is a powerful tool in the arsenal (B13267) of the analytical chemist for the challenging separation of basic and other cationic compounds by reversed-phase HPLC. By forming neutral ion pairs or creating a dynamic ion-exchange surface, it effectively enhances the retention and resolution of these analytes. A thorough understanding of its mechanism of action and the careful optimization of chromatographic parameters are essential for developing robust and reliable HPLC methods. This guide provides a foundational understanding and practical insights to aid researchers, scientists, and drug development professionals in leveraging the full potential of this versatile ion-pairing reagent.

References

The Definitive Guide to Sodium 1-Heptanesulfonate as an Ion-Pairing Agent in Chromatography

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical chemistry and pharmaceutical development, achieving optimal separation of complex mixtures is paramount. For charged and highly polar analytes, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often falls short, leading to poor retention, broad peaks, and inadequate resolution. This is where ion-pairing chromatography emerges as a powerful technique, and at its forefront is the versatile reagent, sodium 1-heptanesulfonate. This technical guide provides a comprehensive overview of the role of sodium 1-heptanesulfonate as an ion-pairing agent, its mechanism of action, practical applications, and detailed experimental protocols.

The Core Principle: Understanding Ion-Pair Chromatography

Ion-pair chromatography is a technique used in liquid chromatography to separate ionic and highly polar compounds on a reversed-phase column. The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent, which possesses a charge opposite to that of the analyte, forms a neutral ion pair with the analyte. This newly formed neutral complex exhibits increased hydrophobicity, allowing it to be retained by the nonpolar stationary phase of the column.

Sodium 1-heptanesulfonate (C₇H₁₅NaO₃S) is an anionic ion-pairing reagent, making it ideal for the separation of positively charged analytes such as basic drugs, peptides, and catecholamines. Its structure consists of a seven-carbon alkyl chain (heptyl group) and a negatively charged sulfonate head group. The heptyl chain provides the necessary hydrophobicity to interact with the stationary phase, while the sulfonate group interacts with the positively charged analyte.

The mechanism of retention in ion-pair chromatography involving sodium 1-heptanesulfonate can be visualized as a dynamic equilibrium where the ion-pairing agent partitions between the mobile phase and the stationary phase, effectively creating an in-situ ion-exchanger. The positively charged analyte then interacts with the adsorbed sulfonate groups, leading to its retention.

Key Applications in Research and Development

The ability of sodium 1-heptanesulfonate to enhance the retention and resolution of basic and polar compounds makes it an invaluable tool in various scientific disciplines.

-

Pharmaceutical Analysis: A significant number of active pharmaceutical ingredients (APIs) are basic compounds. Ion-pairing with sodium 1-heptanesulfonate allows for their accurate quantification in drug formulations and biological matrices. A classic example is the United States Pharmacopeia (USP) method for the analysis of aspirin (B1665792) and its impurities, which utilizes sodium 1-heptanesulfonate in the mobile phase.[1][2][3][4][5]

-

Peptide and Protein Analysis: Peptides and proteins are often charged molecules, making their separation by traditional RP-HPLC challenging. Sodium 1-heptanesulfonate is widely used to improve the chromatographic behavior of peptides, enabling better resolution in peptide mapping and purity analysis.

-

Neuroscience Research: The analysis of catecholamines, such as epinephrine (B1671497) and norepinephrine, is crucial in neuroscience. These small, polar molecules show little retention on conventional reversed-phase columns. The use of sodium 1-heptanesulfonate as an ion-pairing reagent significantly improves their retention and allows for their successful separation and quantification.[6]

Quantitative Data Summary

The addition of sodium 1-heptanesulfonate to the mobile phase has a direct and measurable impact on the retention and resolution of target analytes. The following tables summarize the typical effects observed in HPLC separations.

| Analyte Class | Without Sodium 1-Heptanesulfonate | With Sodium 1-Heptanesulfonate (Typical Concentration: 5-50 mM) |

| Basic Drugs | Poor retention (elute near the void volume), broad and tailing peaks | Increased retention time, improved peak symmetry (sharper peaks), enhanced resolution from other components |

| Peptides | Variable retention depending on charge and hydrophobicity, often with poor peak shape | Increased and more predictable retention, improved resolution of closely related peptides |

| Catecholamines | Very poor retention, often co-elute with the solvent front | Significant increase in retention time, enabling baseline separation |

Table 1: General Effects of Sodium 1-Heptanesulfonate on HPLC Separations

| Parameter | Effect of Increasing Sodium 1-Heptanesulfonate Concentration |

| Retention Time | Generally increases up to a certain concentration, after which it may plateau. |

| Resolution | Often improves with increasing concentration, but excessive amounts can lead to peak broadening. |

| Peak Shape | Typically improves, reducing tailing for basic compounds. |

Table 2: Impact of Ion-Pairing Reagent Concentration on Chromatographic Parameters

Detailed Experimental Protocols

The successful implementation of ion-pair chromatography with sodium 1-heptanesulfonate requires careful attention to experimental details. Below are example protocols for common applications.

Protocol for the Analysis of Basic Drugs (General Method)

This protocol provides a starting point for developing an HPLC method for the analysis of basic pharmaceutical compounds.

1. Materials:

-

Sodium 1-heptanesulfonate (high purity, HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, deionized)

-

Phosphoric acid or acetic acid (for pH adjustment)

-

Analytical column: C18, 5 µm, 4.6 x 150 mm (or similar)

2. Mobile Phase Preparation (Example):

-

Prepare a 10 mM solution of sodium 1-heptanesulfonate in water.

-

Adjust the pH of the aqueous solution to a suitable value (typically between 2.5 and 4.0 for basic compounds) using phosphoric acid or acetic acid.

-

The final mobile phase will be a mixture of the aqueous ion-pairing solution and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a 70:30 (v/v) ratio of aqueous to organic phase.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Sample Preparation:

-

Dissolve the sample in the mobile phase or a solvent with a similar composition to avoid peak distortion.

4. HPLC Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Column temperature: 25-30 °C

-

Detection: UV-Vis at an appropriate wavelength for the analyte.

-

Gradient (optional): A gradient elution may be necessary for complex mixtures, starting with a lower percentage of the organic modifier and gradually increasing it.

USP Method for Aspirin Analysis

This protocol is based on the official USP method for the assay of aspirin tablets.[1][2][4][5]

1. Materials:

-

Sodium 1-heptanesulfonate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Glacial acetic acid

-

Aspirin Reference Standard (USP)

2. Mobile Phase Preparation:

-

Dissolve 2 g of sodium 1-heptanesulfonate in a mixture of 850 mL of water and 150 mL of acetonitrile.

-

Adjust the pH to 3.4 with glacial acetic acid.

-

Filter and degas the mobile phase.

3. Standard Preparation:

-

Prepare a solution of USP Aspirin RS in the mobile phase to obtain a known concentration of about 0.5 mg/mL.

4. Sample Preparation:

-

Weigh and finely powder not fewer than 20 aspirin tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to about 500 mg of aspirin, to a 100-mL volumetric flask.

-

Add about 75 mL of the mobile phase and sonicate for about 10 minutes.

-

Dilute with the mobile phase to volume and mix.

-

Filter a portion of this solution, and then dilute an accurately measured volume of the filtrate with the mobile phase to obtain a solution containing about 0.5 mg/mL of aspirin.

5. Chromatographic System:

-

Column: 4.6-mm × 15-cm; 5-µm packing L1 (C18)

-

Flow rate: 2.0 mL/min

-

Injection volume: 10 µL

-

Detection: UV 280 nm

6. System Suitability:

-

The resolution, R, between the aspirin peak and any impurity peak is not less than 2.0.

-

The tailing factor for the aspirin peak is not more than 2.0.

-

The relative standard deviation for replicate injections is not more than 2.0%.

Optimizing Separation: Key Parameters

The effectiveness of ion-pair chromatography with sodium 1-heptanesulfonate is influenced by several key parameters that can be adjusted to optimize the separation.

-

Concentration of Sodium 1-Heptanesulfonate: As the concentration of the ion-pairing reagent increases, the retention of the analyte generally increases. However, excessively high concentrations can lead to long equilibration times and potential precipitation. A typical starting concentration is 10 mM, which can be optimized in the range of 5-50 mM.

-

pH of the Mobile Phase: The pH of the mobile phase is a critical parameter as it controls the ionization state of both the analyte and any residual silanol (B1196071) groups on the stationary phase. For basic analytes, a lower pH (typically 2.5-4.0) ensures that they are fully protonated and available for ion-pairing.

-

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase control the overall elution strength. Acetonitrile is often preferred due to its lower viscosity and better UV transparency. The percentage of the organic modifier is adjusted to achieve the desired retention times.

-

Column Temperature: Maintaining a constant column temperature is crucial for reproducible results. Higher temperatures can sometimes improve peak shape and reduce analysis time but may also affect the stability of the stationary phase.

Conclusion

Sodium 1-heptanesulfonate is a powerful and versatile ion-pairing agent that significantly enhances the separation of basic, ionic, and highly polar compounds in reversed-phase HPLC. By forming neutral ion pairs with charged analytes, it increases their retention and improves peak shape and resolution. Its widespread use in pharmaceutical analysis, peptide characterization, and neuroscience research underscores its importance in modern analytical science. By carefully optimizing experimental parameters such as the concentration of the ion-pairing reagent, mobile phase pH, and organic modifier content, researchers can unlock the full potential of this technique to achieve superior chromatographic separations. The high purity of the reagent is a critical factor for obtaining reliable and reproducible data, making it essential to source from reputable suppliers.

References

- 1. scribd.com [scribd.com]

- 2. scribd.com [scribd.com]

- 3. sodium 1-heptanesulfonate usage question - Chromatography Forum [chromforum.org]

- 4. uspnf.com [uspnf.com]

- 5. uspnf.com [uspnf.com]

- 6. Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Sodium 1-heptanesulfonate monohydrate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Sodium 1-heptanesulfonate monohydrate. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document details the compound's key characteristics, provides standardized experimental protocols for their determination, and illustrates its primary application in analytical workflows.

Core Physical and Chemical Properties

This compound is an anionic surfactant and ion-pairing agent widely utilized in analytical techniques, particularly in High-Performance Liquid Chromatography (HPLC). Its ability to form ion pairs with positively charged analytes makes it an invaluable tool for enhancing the separation and resolution of peptides, proteins, and other cationic molecules in reversed-phase chromatography.

General Properties

Below is a summary of the general physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 1-Heptanesulfonic acid sodium salt monohydrate | [1][2] |

| CAS Number | 207300-90-1 | [1][3] |

| Molecular Formula | C₇H₁₅NaO₃S·H₂O or C₇H₁₇NaO₄S | [1][3] |

| Appearance | White crystalline powder or solid | [3] |

Quantitative Physical and Chemical Data

The following table provides quantitative data for key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 220.26 g/mol | [1][3] |

| Melting Point | >300 °C | [4] |

| pH (100 g/L in H₂O at 20°C) | 5.5 - 7.5 (anhydrous substance) | |

| Solubility in Water | Soluble (10% w/v yields a clear, colorless solution) | [5] |

| Solubility in Ethanol/Methanol | 0.4% w/v (clear solution) | [5] |

| Purity | ≥99% (Titration: anhydrous basis) | [3] |

| Storage Temperature | Room temperature; 0-8 °C for long-term storage of high-purity grades | [3] |

Note on Solubility: While some sources describe the solubility in water as "slightly" or "moderately" soluble, quantitative data for the anhydrous form suggests a solubility of at least 100 mg/mL. A 10% weight/volume solution in water is reported to be clear and colorless, indicating good solubility at this concentration.[5]

Note on Storage: For general laboratory use, this compound is stable and can be stored at room temperature in a dry, well-ventilated place.[6] For high-purity grades intended for sensitive analytical applications such as HPLC, storage at 0-8 °C is recommended to ensure long-term stability and prevent any potential degradation.[3]

Spectral Properties

UV absorbance is a critical parameter for HPLC applications. The following table details the maximum absorbance at various wavelengths for a solution of this compound.

| Wavelength (λ) | Maximum Absorbance (Aₘₐₓ) |

| 210 nm | 0.1 |

| 220 nm | 0.06 |

| 230 nm | 0.04 |

| 260 nm | 0.02 |

| 500 nm | 0.02 |

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of this compound, based on standardized procedures.

Determination of Melting Point

The melting point of this compound is determined using the capillary tube method as described in the United States Pharmacopeia (USP) General Chapter <741> and ASTM E324.[7][8][9]

Apparatus:

-

Melting point apparatus with a heated block and a temperature probe.

-

Glass capillary tubes (0.8-1.2 mm internal diameter), sealed at one end.

Procedure:

-

Sample Preparation: The crystalline sample is finely powdered. If necessary, the sample is dried to remove any residual moisture.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the material into the sealed end, to a height of 2-4 mm.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance is first observed to liquefy is recorded as the beginning of the melting range.

-

The temperature at which the substance is completely transformed into a liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Determination of pH

The pH of an aqueous solution of this compound is measured potentiometrically according to USP General Chapter <791>.[10][11]

Apparatus:

-

A calibrated pH meter with a glass electrode and a reference electrode (or a combination electrode).

-

Standard buffer solutions of known pH (e.g., pH 4.0, 7.0, and 10.0).

Procedure:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.

-

Sample Preparation: A 10% (w/v) solution of this compound is prepared by dissolving 10 g of the substance in deionized water to a final volume of 100 mL. The measurement is conducted at a controlled temperature, typically 20-25 °C.

-

Measurement: The calibrated electrode is rinsed with deionized water and then with a small portion of the sample solution. The electrode is then immersed in the sample solution, and the pH reading is allowed to stabilize before being recorded.

Determination of Water Solubility

The water solubility can be determined following the guidelines of OECD Test Guideline 105, which describes the flask method for substances with solubility above 10⁻² g/L.[12][13][14]

Apparatus:

-

A flask with a stirrer (e.g., magnetic stirrer).

-

A constant temperature bath or incubator.

-

Analytical balance.

-

Filtration or centrifugation equipment.

-

An appropriate analytical method to determine the concentration of the dissolved substance (e.g., HPLC-UV).

Procedure:

-

Equilibration: An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The mixture is stirred at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The saturated solution is separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of Sodium 1-heptanesulfonate in the clear aqueous phase is determined using a validated analytical method. The solubility is expressed in g/L or other appropriate units.

Application in Ion-Pair Chromatography

This compound's primary application is as an ion-pairing reagent in reversed-phase HPLC. This technique is crucial for the analysis of ionic and highly polar compounds, which are poorly retained on conventional reversed-phase columns.

Mechanism of Ion-Pair Chromatography

In ion-pair chromatography, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase. The following diagram illustrates the fundamental mechanism.

References

- 1. scbt.com [scbt.com]

- 2. This compound - 1-Heptanesulfonic acid sodium salt monohydrate [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tecnofrom.com [tecnofrom.com]

- 5. ulab360.com [ulab360.com]

- 6. scribd.com [scribd.com]

- 7. store.astm.org [store.astm.org]

- 8. uspbpep.com [uspbpep.com]

- 9. â©741⪠Melting Range or Temperature [doi.usp.org]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 12. filab.fr [filab.fr]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Solubility of Sodium 1-heptanesulfonate monohydrate in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium 1-heptanesulfonate monohydrate in water and common organic solvents. The information is compiled from various sources to support its application in research, particularly in the development of analytical methods like High-Performance Liquid Chromatography (HPLC), where it is frequently used as an ion-pairing reagent.

Core Solubility Data

This compound, a white crystalline powder, exhibits varying degrees of solubility in aqueous and organic media. While there are some discrepancies in reported qualitative descriptions, quantitative data is available for key solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound and its anhydrous form are summarized in the table below. It is important to note the distinction between the monohydrate and anhydrous forms, as the presence of water of hydration can influence solubility.

| Compound Form | Solvent | Solubility | Observation |

| Monohydrate | Water | 10% w/v (100 mg/mL)[1][2] | Clear, colorless solution[1][2] |

| Ethanol | 0.4% w/v (4 mg/mL)[1][2] | Clear solution[1][2] | |

| Methanol (B129727) | 0.4% w/v (4 mg/mL)[1][2] | Clear solution[1][2] | |

| Anhydrous | Water | ≥ 100 mg/mL[3][4] | - |

It is worth noting that some sources describe the monohydrate form as "slightly soluble in water," which contrasts with the more definitive quantitative data provided by other suppliers.[5][6] This discrepancy may arise from differences in experimental conditions or purity of the material tested. For practical purposes, the quantitative value of 100 mg/mL in water is a more useful starting point for experimental design.

No specific quantitative solubility data were found for other common organic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO).

Experimental Protocol for Solubility Determination

Principle of the Method

A supersaturated solution of this compound in the solvent of interest is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Apparatus and Reagents

-

Analytical Balance: Accurate to ± 0.1 mg

-

Constant Temperature Bath or Shaker: Capable of maintaining a temperature of 20 ± 0.5 °C[7]

-

Glass Flasks with Stoppers

-

Centrifuge

-

Syringes and Syringe Filters (e.g., 0.45 µm)

-

Volumetric Glassware

-

This compound: Purity ≥ 99%

-

Solvents: Deionized water, Ethanol (95% or absolute), Methanol (analytical grade)

-

Analytical Instrument: HPLC with a UV detector or a conductivity meter.

Experimental Workflow

Step-by-Step Procedure

-

Preparation of the Test Solution: To a flask, add a measured volume of the solvent (e.g., 100 mL of deionized water). Add an excess amount of this compound to ensure that a saturated solution is formed. The flask is then securely stoppered.

-

Equilibration: The flask is placed in a constant temperature shaker bath set at a specific temperature, typically 20 °C. The mixture is agitated for a sufficient period to reach equilibrium. A preliminary test can be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration).

-

Phase Separation: Once equilibrium is reached, the agitation is stopped, and the flask is allowed to stand in the constant temperature bath for a period to allow the excess solid to settle.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe.

-

Sample Clarification: To ensure that no undissolved particles are present in the analytical sample, the withdrawn aliquot is centrifuged and/or filtered through a syringe filter (e.g., 0.45 µm) that does not adsorb the solute.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable and validated analytical method. Given its use in chromatography, HPLC with UV detection would be an appropriate method. Alternatively, for aqueous solutions, conductivity measurements could be correlated to concentration.

-

Replicate Experiments: The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

Logical Framework for Method Selection

The choice of analytical method for determining the concentration of the dissolved solute is critical for obtaining accurate solubility data. The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Conclusion

This compound is readily soluble in water and has limited solubility in lower alcohols like methanol and ethanol. For applications requiring its use in other organic solvents, solubility studies are recommended. The provided experimental protocol, based on established international guidelines, offers a robust framework for determining the solubility of this compound in various solvents, ensuring accurate and reproducible data for research and drug development purposes. The conflicting qualitative reports on its aqueous solubility highlight the importance of relying on quantitative data from reputable sources and performing in-house verification when necessary.

References

- 1. oecd.org [oecd.org]

- 2. ulab360.com [ulab360.com]

- 3. Sodium 1-heptanesulfonate 1-Heptanesulfonic acid sodium salt [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. mdpi.com [mdpi.com]

- 6. materialneutral.info [materialneutral.info]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

Sodium 1-heptanesulfonate monohydrate molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental considerations for sodium 1-heptanesulfonate monohydrate. This ion-pairing agent is a critical reagent in various analytical and separation techniques, particularly within the pharmaceutical and biotechnology sectors.

Core Physicochemical Data

A clear distinction between the monohydrate and anhydrous forms of sodium 1-heptanesulfonate is crucial for accurate experimental design and data interpretation. The key quantitative data are summarized below.

| Property | This compound | Sodium 1-Heptanesulfonate Anhydrous |

| Molecular Formula | C₇H₁₇NaO₄S[1][2] | C₇H₁₅NaO₃S[3][4] |

| Linear Formula | CH₃(CH₂)₆SO₃Na · H₂O[1] | C₇H₁₅O₃SNa |

| Molecular Weight | 220.26 g/mol [1][2][5] | 202.25 g/mol [3][4] |

| CAS Number | 207300-90-1[5] | 22767-50-6[3] |

| Appearance | White crystals or powder[1] | White crystals[3] |

| Melting Point | >300 °C[1] | >300 °C[3] |

Applications in Research and Drug Development

Sodium 1-heptanesulfonate is primarily utilized as an ion-pairing reagent in reverse-phase high-performance liquid chromatography (RP-HPLC). Its amphiphilic nature, possessing a hydrophobic heptyl chain and a hydrophilic sulfonate group, allows it to interact with both the stationary phase and charged analytes. This interaction modifies the retention characteristics of polar and ionic compounds, enabling their separation and quantification.

Key applications include:

-

Analysis of Pharmaceuticals: It is widely employed for the quality control and analysis of drugs, including peptides, proteins, and small molecule therapeutics.

-

Metabolomics: Researchers use it to separate and identify endogenous metabolites in complex biological matrices.

-

Environmental Analysis: It aids in the detection and quantification of polar pollutants in environmental samples.

Experimental Protocol: Ion-Pairing Chromatography for Peptide Analysis

This section details a general methodology for the use of this compound in the HPLC analysis of a peptide sample.

1. Mobile Phase Preparation:

-

Aqueous Component (Mobile Phase A): Prepare a solution of 100 mM this compound in ultrapure water. Adjust the pH to 3.0 using phosphoric acid. Filter the solution through a 0.22 µm membrane filter.

-

Organic Component (Mobile Phase B): Acetonitrile (HPLC grade).

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm.

-

Injection Volume: 20 µL.

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 40% A, 60% B

-

25-30 min: Hold at 40% A, 60% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

35-45 min: Column re-equilibration.

-

3. Sample Preparation:

-

Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol described above.

Caption: Workflow for Peptide Analysis using Ion-Pairing HPLC.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C7H17NaO4S | CID 23687711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 [lobachemie.com]

- 4. Sodium 1-heptanesulfonate | C7H15NaO3S | CID 23672332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Application of Sodium 1-Heptanesulfonate in Chromatography

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Sodium 1-heptanesulfonate and its applications in chromatography. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals seeking to develop and optimize separation methods using this versatile ion-pairing agent.

Introduction to Sodium 1-Heptanesulfonate in Chromatography

Sodium 1-heptanesulfonate is an anionic surfactant and a widely utilized ion-pairing reagent in High-Performance Liquid Chromatography (HPLC).[1][2] Its primary function is to enhance the retention and improve the peak shape of basic, cationic, and polar analytes on reversed-phase columns, which would otherwise exhibit poor retention and peak asymmetry.[3][4] This makes it an invaluable tool in the analysis of a wide array of compounds, including pharmaceuticals, peptides, proteins, and neurotransmitters.

The fundamental principle behind its utility lies in the formation of neutral ion pairs with positively charged analytes in the mobile phase. This increases the hydrophobicity of the analyte complex, leading to stronger interaction with the non-polar stationary phase and consequently, increased retention time and improved resolution.[4] The concentration of Sodium 1-heptanesulfonate in the mobile phase is a critical parameter that is typically optimized in the range of 5 to 50 mM to achieve the desired separation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Sodium 1-heptanesulfonate is crucial for its effective use in chromatographic method development. These properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | Sodium 1-heptanesulfonate | |

| Synonyms | Sodium heptane-1-sulfonate, 1-Heptanesulfonic acid sodium salt | |

| Molecular Formula | C₇H₁₅NaO₃S (anhydrous) | |

| C₇H₁₇NaO₄S (monohydrate) | [5] | |

| Molecular Weight | 202.25 g/mol (anhydrous) | |

| 220.26 g/mol (monohydrate) | [5] | |

| CAS Number | 22767-50-6 (anhydrous) | |

| 207300-90-1 (monohydrate) | [5] | |

| Appearance | White or almost white crystalline powder/mass | [6] |

| Solubility | Freely soluble in water; Soluble in methanol | [6] |

| Melting Point | >300 °C | [7] |

| pKa | Not specified | |

| Critical Micelle Concentration (CMC) | 0.302 mol/dm³ | [7] |

Mechanism of Action in Ion-Pair Chromatography

Sodium 1-heptanesulfonate functions as an ion-pairing agent in reversed-phase chromatography. The underlying mechanism involves the formation of a neutral ion-pair between the heptanesulfonate anion and a positively charged analyte. This process can be visualized as a two-step interaction:

-

Partitioning of the Ion-Pairing Agent: The hydrophobic heptyl chain of the heptanesulfonate anion interacts with the non-polar stationary phase (e.g., C18), creating a dynamic ion-exchange surface.

-

Ion-Pair Formation and Retention: The negatively charged sulfonate group is oriented towards the polar mobile phase and forms an electrostatic interaction with the positively charged analyte. This neutral ion-pair has a greater affinity for the stationary phase, leading to increased retention.

The following diagram illustrates the general mechanism of ion-pair chromatography using Sodium 1-heptanesulfonate.

Mechanism of Ion-Pair Chromatography.

Experimental Protocols

The successful application of Sodium 1-heptanesulfonate in chromatography requires careful optimization of experimental conditions. This section provides detailed methodologies for key experiments cited in the literature.

General Workflow for Method Development

The development of a robust HPLC method using Sodium 1-heptanesulfonate typically follows a systematic approach. The diagram below outlines a general workflow for this process.

Method Development Workflow.

Preparation of Mobile Phase

The accurate preparation of the mobile phase is critical for reproducible results in ion-pair chromatography.

Materials:

-

Sodium 1-heptanesulfonate (anhydrous or monohydrate)

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., acetonitrile, methanol)

-

Buffer salts (e.g., potassium phosphate, sodium acetate)

-

Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

-

0.45 µm membrane filter

Procedure:

-

Calculate the required mass of Sodium 1-heptanesulfonate: Based on the desired molar concentration and the final volume of the mobile phase, calculate the mass of the reagent needed. Remember to use the correct molecular weight for the anhydrous or monohydrate form.

-

Dissolve the reagent: In a volumetric flask, dissolve the calculated amount of Sodium 1-heptanesulfonate in a portion of HPLC-grade water.

-

Add buffer salts: If a buffered mobile phase is required, add the appropriate amount of buffer salts and dissolve completely.

-

Adjust pH: Adjust the pH of the aqueous solution to the desired value using a suitable acid or base.

-

Bring to volume: Add HPLC-grade water to the final volume and mix thoroughly.

-

Filter the aqueous phase: Filter the aqueous portion of the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

-

Mix with organic modifier: In a separate container, mix the filtered aqueous phase with the required volume of the organic modifier.

-

Degas the mobile phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent the formation of air bubbles in the HPLC system.[8]

Example Application: Analysis of an Aqueous Antidote Solution

A validated HPLC-UV method was developed for the simultaneous determination of obidoxime, scopolamine, atropine, and imipramine (B1671792) in an aqueous antidote solution.[9]

| Parameter | Condition |

| Instrument | HPLC with DAD detector |

| Column | Kromasil 100-5C8 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 5 mM Sodium 1-heptanesulfonate monohydrate in water, pH 3.5 (adjusted with 85% orthophosphoric acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 75% A / 25% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | λ = 230 ± 4 nm (reference λ = 360 ± 8 nm) |

| Injection Volume | 10 µL |

Data Presentation: Quantitative Effects on Chromatography

The concentration of Sodium 1-heptanesulfonate in the mobile phase has a significant impact on the retention and resolution of analytes. Generally, increasing the concentration of the ion-pairing agent leads to increased retention of oppositely charged analytes, up to a certain point. Beyond the critical micelle concentration, the retention may decrease due to the formation of micelles in the mobile phase, which can solubilize the analyte.

The following table summarizes the linearity data from the analysis of the aqueous antidote solution, demonstrating the quantitative performance of the method.[9]

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r) |

| Obidoxime | 1.3 – 152.5 | 0.9959 |

| Scopolamine | 0.13 – 13.75 | 0.9951 |

| Atropine | 0.25 – 25.5 | 0.9999 |

| Imipramine | 0.58 – 50.8 | 0.9996 |

Troubleshooting Common Issues

While a powerful technique, ion-pair chromatography with Sodium 1-heptanesulfonate can present certain challenges. The following diagram and table outline common problems and their potential solutions.

References

- 1. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]

- 2. researchgate.net [researchgate.net]

- 3. How to improve purine peak efficency - Chromatography Forum [chromforum.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C7H17NaO4S | CID 23687711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 7. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

An In-Depth Technical Guide to the Surfactant Properties of Sodium Alkylsulfonates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core surfactant properties of sodium alkylsulfonates, a class of anionic surfactants with significant applications in research and pharmaceutical development. This document details their mechanism of action, quantitative properties, and the experimental protocols used for their characterization.

Introduction to Sodium Alkylsulfonates

Sodium alkylsulfonates are amphiphilic molecules consisting of a hydrophobic alkyl chain and a hydrophilic sulfonate head group. This structure allows them to reduce the surface tension of liquids and form micelles, making them effective wetting agents, emulsifiers, and dispersants.[1][2] Their utility in drug development is notable, particularly in the formulation of poorly water-soluble drugs and as agents that can interact with biological membranes.[3][4]

Mechanism of Surfactant Action

The fundamental property of surfactants is their tendency to adsorb at interfaces, such as the air-water or oil-water interface. This is driven by the hydrophobic effect, where the nonpolar alkyl tails minimize their contact with water by aligning at the surface, while the polar sulfonate heads remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface, leading to a reduction in surface tension.[5]

Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant monomers in the bulk solution self-assemble into spherical or ellipsoidal structures called micelles.[5][6] In these aggregates, the hydrophobic tails form a core, creating a microenvironment capable of solubilizing nonpolar substances, such as poorly soluble active pharmaceutical ingredients (APIs). The hydrophilic head groups form the outer shell, ensuring the micelle's solubility in the aqueous medium.[5][6]

Quantitative Surfactant Properties

The effectiveness of a sodium alkylsulfonate as a surfactant is determined by several key quantitative parameters, which are primarily influenced by the length of the alkyl chain.

Table 1: Surfactant Properties of Sodium Alkylsulfonates at 25°C

| Sodium Alkylsulfonate (Abbreviation) | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |

| Sodium Dodecyl Sulfonate (SDS) | C12 | 8.2 | 38.0 - 40.0 |

| Sodium Tetradecyl Sulfonate (STS) | C14 | 2.1 | ~35.0 |

| Sodium Hexadecyl Sulfonate (SHS) | C16 | 0.6 | ~33.0 |

Note: The CMC and surface tension values can be influenced by factors such as temperature, pH, and the presence of electrolytes.[1][7][8] For instance, the CMC of SDS decreases in the presence of salt.[9]

Experimental Protocols for Surfactant Characterization

Accurate determination of the surfactant properties of sodium alkylsulfonates is crucial for their effective application. The following are detailed protocols for key characterization techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which micelle formation begins. Several methods can be employed for its determination.

This is a direct method that measures the surface tension of a surfactant solution as a function of its concentration.[10][11]

Principle: The force required to detach a platinum-iridium ring from the surface of a liquid is proportional to the surface tension. As the surfactant concentration increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[10][11]

Protocol:

-

Preparation of Solutions: Prepare a series of aqueous solutions of the sodium alkylsulfonate with concentrations spanning the expected CMC.

-

Instrument Setup: Calibrate the tensiometer according to the manufacturer's instructions. Ensure the platinum ring is thoroughly cleaned with a solvent (e.g., ethanol) and then flamed to remove any organic residues.

-

Measurement:

-

Pour the surfactant solution into a clean, temperature-controlled sample vessel.

-

Immerse the Du Noüy ring into the solution.

-

Slowly raise the ring through the liquid surface.

-

The instrument will record the maximum force exerted on the ring just before the liquid lamella breaks. This force is used to calculate the surface tension.[12]

-

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the intersection of the two linear regions of the plot.[10]

This method is suitable for ionic surfactants like sodium alkylsulfonates and relies on changes in the electrical conductivity of the solution.[13]

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the ionic surfactant. Above the CMC, the formation of micelles, which have a lower mobility than the individual surfactant ions, leads to a decrease in the slope of the conductivity versus concentration plot.[13]

Protocol:

-

Preparation of Solutions: Prepare a series of surfactant solutions of varying concentrations in deionized water.

-

Instrument Setup: Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measurement:

-

Place the surfactant solution in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity probe into the solution.

-

Record the conductivity of each solution, ensuring temperature equilibrium is reached.

-

-

Data Analysis: Plot the specific conductance versus the surfactant concentration. The CMC is identified as the concentration at the point of intersection of the two linear segments of the graph.[14]

This is a highly sensitive, indirect method that utilizes a fluorescent probe to detect the formation of micelles.[15][16]

Principle: The fluorescent probe pyrene (B120774) exhibits a high sensitivity to the polarity of its microenvironment. In a polar aqueous solution (below the CMC), the ratio of the intensity of the first and third vibronic peaks (I1/I3) in its emission spectrum is high. When micelles form, pyrene partitions into the nonpolar micellar core, resulting in a significant decrease in the I1/I3 ratio.[15][17][18]

Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (B145695) (e.g., 10⁻³ M).

-

Preparation of Surfactant Solutions: Prepare a range of surfactant concentrations in volumetric flasks.

-

Sample Preparation:

-

Aliquot a small, precise volume of the pyrene stock solution into each flask.

-

Evaporate the solvent completely to leave a thin film of pyrene.

-

Add the prepared surfactant solutions to the flasks and stir to ensure complete dissolution of the pyrene and equilibration. The final pyrene concentration should be very low (e.g., 10⁻⁶ M) to avoid excimer formation.[19]

-

-

Measurement:

-

Use a fluorometer to measure the emission spectrum of each sample (excitation wavelength ~335 nm, emission scan ~360-400 nm).

-

Record the intensities of the first (I1) and third (I3) vibronic peaks.[15]

-

-

Data Analysis: Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[17]

Applications in Drug Development

Sodium alkylsulfonates are valuable excipients in pharmaceutical formulations, primarily for enhancing the solubility and bioavailability of poorly water-soluble drugs. The hydrophobic core of the micelles can encapsulate these drugs, effectively creating a nano-sized drug delivery system.[3]

Micellar Drug Delivery

The process of encapsulating a drug within a micelle can significantly improve its therapeutic efficacy.

References

- 1. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sancolo.com [sancolo.com]

- 3. Multifunctional polymeric micelles for delivery of drugs and siRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Inorganic Salt Additives on the Surface Tension of Sodium Dodecylbenzene Sulfonate Solution [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 11. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]

- 12. biolinscientific.com [biolinscientific.com]

- 13. mt.com [mt.com]

- 14. jsirjournal.com [jsirjournal.com]

- 15. rsc.org [rsc.org]

- 16. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. usc.gal [usc.gal]

- 19. reddit.com [reddit.com]

Critical Micelle Concentration of Sodium 1-heptanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of sodium 1-heptanesulfonate, an anionic surfactant with applications in various scientific and industrial fields, including as an ion-pairing agent in chromatography. This document details the physicochemical properties of sodium 1-heptanesulfonate, factors influencing its CMC, and comprehensive experimental protocols for its determination.

Physicochemical Properties and Critical Micelle Concentration

Sodium 1-heptanesulfonate is a water-soluble, surface-active agent belonging to the class of sodium alkylsulfonates. Its amphiphilic nature, arising from a seven-carbon hydrophobic alkyl chain and a hydrophilic sulfonate headgroup, drives its self-assembly into micelles in aqueous solutions.

The critical micelle concentration is a fundamental property of a surfactant, representing the concentration at which the formation of micelles becomes significant.[1] Below the CMC, surfactant molecules exist predominantly as monomers at the air-water interface, leading to a reduction in surface tension.[2] Above the CMC, the interface becomes saturated, and additional surfactant molecules aggregate to form micelles in the bulk solution.[2]

The experimentally determined CMC value for sodium 1-heptanesulfonate is presented in Table 1.

Table 1: Critical Micelle Concentration of Sodium 1-heptanesulfonate

| Parameter | Value | Reference(s) |

| Chemical Formula | C₇H₁₅NaO₃S | [3] |

| Molecular Weight | 202.25 g/mol | [3] |

| Critical Micelle Concentration (CMC) | 0.302 mol/dm³ (302 mM) |

Factors Influencing the Critical Micelle Concentration

The CMC of an ionic surfactant like sodium 1-heptanesulfonate is sensitive to various external factors. Understanding these influences is crucial for the effective application of this surfactant in research and formulation development.

Table 2: Influence of External Factors on the CMC of Ionic Surfactants

| Factor | General Effect on CMC | Rationale |

| Temperature | U-shaped behavior (decreases to a minimum, then increases) | Initially, an increase in temperature enhances the dehydration of the hydrophilic headgroup, favoring micellization and lowering the CMC.[4] At higher temperatures, the disruption of the structured water layer around the hydrophobic tail becomes dominant, which disfavors micellization and increases the CMC.[4] |

| Addition of Electrolytes (e.g., NaCl) | Decrease | The added counter-ions shield the electrostatic repulsion between the charged headgroups of the surfactant molecules in the micelle.[5] This reduced repulsion allows micelles to form at a lower surfactant concentration. |

| Organic Additives | Varies | The effect of organic additives depends on their nature and location within the micellar system. Some organic molecules can be incorporated into the micelles, altering their stability and thus the CMC. |

| Hydrophobic Chain Length | Decrease with increasing chain length | For a homologous series of surfactants, a longer hydrophobic chain leads to a greater hydrophobic effect, which is the primary driving force for micellization.[5] This results in a lower CMC. For instance, sodium decyl sulfate (B86663) (C10) has a CMC of 40.085 mM, while sodium tetradecyl sulfate (C14) has a much lower CMC of 0.904 mM.[5] |

Experimental Protocols for CMC Determination

The CMC of sodium 1-heptanesulfonate can be determined using various techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common methods for ionic surfactants are surface tensiometry and conductometry.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]

Materials and Equipment:

-

Sodium 1-heptanesulfonate

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Thermostatically controlled water bath

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of sodium 1-heptanesulfonate (e.g., 0.5 M) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (302 mM). A logarithmic dilution series is often effective.

-

Instrument Calibration: Calibrate the tensiometer at a constant temperature (e.g., 25 °C) using deionized water.

-

Measurement:

-

Start with the most dilute solution to minimize contamination.

-

Measure the surface tension of each solution, ensuring the platinum ring or plate is thoroughly cleaned and dried between measurements.

-

Allow sufficient time for the surface tension to equilibrate before recording the value.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the sodium 1-heptanesulfonate concentration (log C).

-

The plot will typically show two linear regions. The CMC is determined from the intersection of the regression lines drawn through these two regions.

-

Conductometry

This method is suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual surfactant ions.

Materials and Equipment:

-

Sodium 1-heptanesulfonate

-

High-purity deionized water (conductivity grade)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bar

Procedure:

-

Solution Preparation:

-

Method A (Separate Solutions): Prepare a series of sodium 1-heptanesulfonate solutions of known concentrations in deionized water.

-

Method B (Titration): Place a known volume of deionized water in the conductivity cell and titrate with a concentrated stock solution of sodium 1-heptanesulfonate, recording the conductivity after each addition.

-

-

Measurement:

-

Equilibrate the conductivity cell to the desired temperature (e.g., 25 °C).

-

Measure the conductivity of each solution, ensuring the solution is well-mixed and the reading is stable.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the sodium 1-heptanesulfonate concentration.

-

The plot will exhibit a break point with two linear regions of different slopes. The concentration at the intersection of these two lines corresponds to the CMC.

-

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the CMC using surface tensiometry and conductometry.

Caption: Workflow for CMC determination using surface tensiometry.

Caption: Workflow for CMC determination using conductometry.

Conclusion

This technical guide has provided a comprehensive overview of the critical micelle concentration of sodium 1-heptanesulfonate. The established CMC value, along with an understanding of the factors that influence it, is essential for its application in various scientific disciplines. The detailed experimental protocols for surface tensiometry and conductometry offer robust methods for the verification of its CMC and for further research into its behavior under different conditions. The provided workflows serve as a clear visual guide for these experimental procedures. Further research could focus on generating specific quantitative data on the effects of temperature and various electrolytes on the CMC of sodium 1-heptanesulfonate to build upon the foundational knowledge presented here.

References

Methodological & Application

Mastering Mobile Phase Preparation with Sodium 1-Heptanesulfonate for HPLC

Application Notes and Protocols for Researchers in Drug Development and Analytical Sciences

In the realm of High-Performance Liquid Chromatography (HPLC), achieving optimal separation of ionic and highly polar analytes often necessitates the use of ion-pairing reagents. Sodium 1-heptanesulfonate, a widely employed anionic ion-pairing agent, is instrumental in enhancing the retention and resolution of basic and cationic compounds on reversed-phase columns. This document provides detailed application notes and a comprehensive protocol for the preparation of HPLC mobile phases containing sodium 1-heptanesulfonate, tailored for researchers, scientists, and professionals in drug development.

Introduction to Ion-Pair Chromatography with Sodium 1-Heptanesulfonate

Ion-pair chromatography is a powerful technique in reversed-phase HPLC that allows for the separation of charged molecules. Sodium 1-heptanesulfonate, an alkyl sulfonate, is added to the mobile phase to form a neutral ion pair with positively charged analytes. This interaction increases the hydrophobicity of the analyte complex, leading to greater retention on the non-polar stationary phase of the HPLC column. The concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content are critical parameters that must be carefully optimized to achieve the desired separation.

The use of high-purity sodium 1-heptanesulfonate is crucial for reproducible and reliable results, as impurities can introduce baseline noise and ghost peaks. This reagent is particularly effective for the analysis of basic drugs, peptides, proteins, and water-soluble vitamins.[1]

Experimental Protocols

Materials and Reagents

-

Sodium 1-heptanesulfonate (HPLC grade)

-

Buffer salts (e.g., potassium dihydrogen phosphate, sodium acetate; HPLC grade)

-

Acids/Bases for pH adjustment (e.g., phosphoric acid, acetic acid; HPLC grade)

-

Organic modifiers (e.g., acetonitrile (B52724), methanol; HPLC grade)

-

High-purity water (e.g., Milli-Q or equivalent)

-

0.45 µm or 0.22 µm membrane filters

-

Volumetric flasks and graduated cylinders

-

pH meter

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Ultrasonic bath or vacuum degassing system

Protocol for Preparation of 1 L of Mobile Phase (Aqueous Component)

This protocol provides a general guideline for preparing the aqueous component of the mobile phase. Specific concentrations of sodium 1-heptanesulfonate and buffer, as well as the final pH, should be adjusted based on the specific application.

-

Determine the Required Concentrations: Based on the specific HPLC method, determine the desired molar concentrations of sodium 1-heptanesulfonate and the buffer components. Typical concentrations for sodium 1-heptanesulfonate range from 5 mM to 50 mM.

-

Weighing the Reagents: Accurately weigh the required amounts of sodium 1-heptanesulfonate and buffer salts using an analytical balance.

-

Dissolving the Reagents: Transfer the weighed reagents to a clean 1 L volumetric flask. Add approximately 800 mL of high-purity water and stir with a magnetic stirrer until all solids are completely dissolved.

-

pH Adjustment: Calibrate the pH meter and carefully adjust the pH of the solution to the desired value using small additions of an appropriate acid (e.g., phosphoric acid) or base while continuously stirring. The pH is a critical parameter for controlling the ionization of the analyte and, consequently, the retention time.

-

Final Volume Adjustment: Once the desired pH is reached and stable, add high-purity water to the 1 L mark of the volumetric flask. Mix the solution thoroughly.

-

Filtration: Filter the aqueous mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove any particulate matter that could damage the HPLC system.

-

Degassing: Degas the mobile phase to prevent the formation of air bubbles in the HPLC system, which can cause baseline noise and affect pump performance. This can be achieved by ultrasonication, vacuum degassing, or sparging with helium.[2] Be aware that sodium 1-heptanesulfonate is a surfactant and may cause foaming during vacuum degassing; in such cases, sonication or degassing the solvents before mixing might be preferable.[2]

-